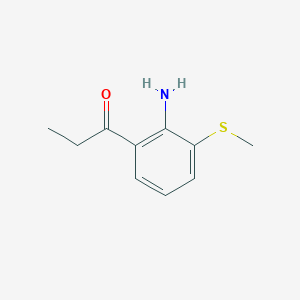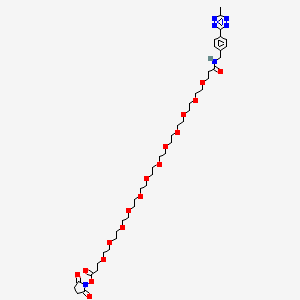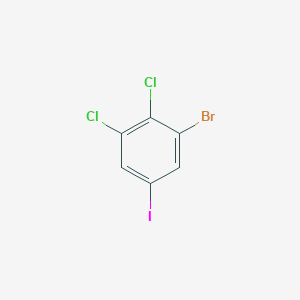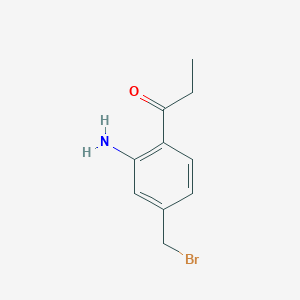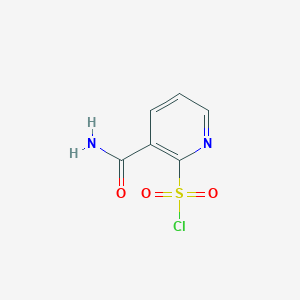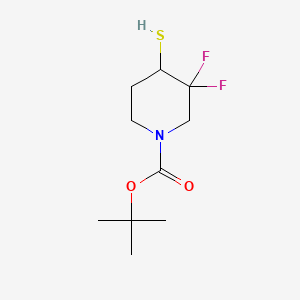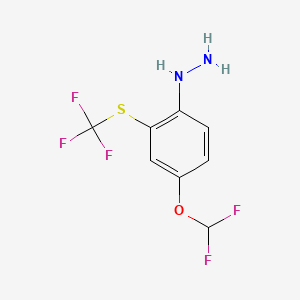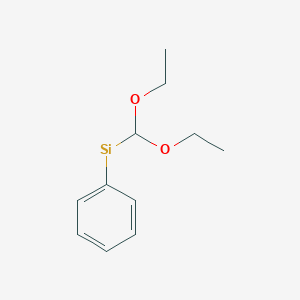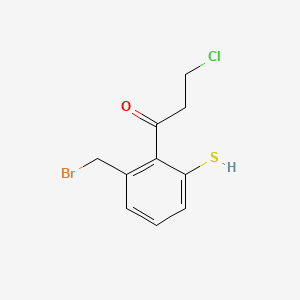
1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, sulfur, and chlorine atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Hydrogen peroxide (H2O2) or other oxidizing agents are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce disulfides.
科学的研究の応用
1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, facilitating substitution reactions. The thiol group can form covalent bonds with biological molecules, affecting their function and activity.
類似化合物との比較
- 2-(Bromomethyl)benzaldehyde
- 2-(Bromomethyl)benzophenone
- Methyl 2-(bromomethyl)benzoate
Uniqueness: 1-(2-(Bromomethyl)-6-mercaptophenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The thiol group adds another layer of complexity, allowing for diverse chemical transformations and applications.
特性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-6-sulfanylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c11-6-7-2-1-3-9(14)10(7)8(13)4-5-12/h1-3,14H,4-6H2 |
InChIキー |
YGWMCSTWRXPDIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)S)C(=O)CCCl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


